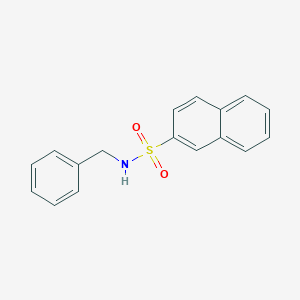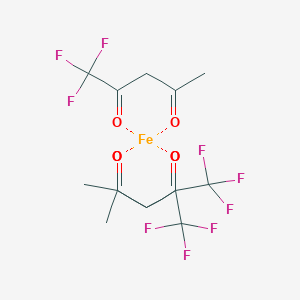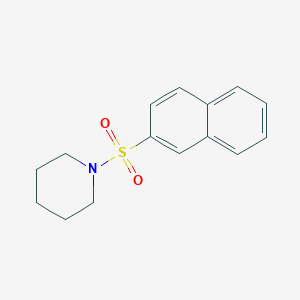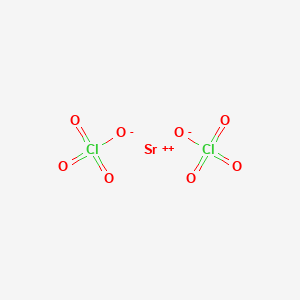
Perchlorate de strontium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium perchlorate is a chemical compound with the formula Sr(ClO₄)₂. It appears as a white powder or colorless crystals and is known for its strong oxidizing properties. This compound is particularly noted for producing red flames when burned, making it useful in pyrotechnics .
Applications De Recherche Scientifique
Strontium perchlorate finds applications in various scientific fields:
Chemistry: Used as an oxidizing agent in organic synthesis and pyrotechnics.
Biology and Medicine: Strontium-based compounds, including strontium perchlorate, are explored for their potential in bone regeneration and as antimicrobial agents.
Mécanisme D'action
Target of Action
Strontium perchlorate (Sr(ClO4)2) is primarily used as a strong oxidizer . It is used in pyrotechnics and in Liquid Injection Thrust Vector Control (LITVC) in solid-propellant rockets to enable steering control . Its primary targets are therefore reducing agents, with which it can react to generate heat and products that may be gaseous .
Mode of Action
As an oxidizing agent, strontium perchlorate can react with reducing agents to generate heat and products that may be gaseous . This reaction can cause pressurization of closed containers. The products may themselves be capable of further reactions, such as combustion in the air .
Biochemical Pathways
It has been suggested that perchlorate-reducing bacteria, such as those from the genera dechloromonas, serratia, propionivibrio, wolinella, and azospirillum, can lower perchlorate levels and produce oxygen . This suggests that strontium perchlorate may interact with microbial biochemical pathways.
Pharmacokinetics
As a strong oxidizer, it is likely to react rapidly with reducing agents in the body, potentially leading to the production of gaseous products
Result of Action
The primary result of strontium perchlorate’s action is the generation of heat and potentially gaseous products through its reaction with reducing agents . In pyrotechnics, this results in the production of red flames . In solid-propellant rockets, it enables steering control .
Action Environment
The action of strontium perchlorate can be influenced by environmental factors. For example, the reaction of strontium perchlorate with reducing agents can be rapid or even explosive, but often requires initiation (heat, spark, catalyst, addition of a solvent) .
Méthodes De Préparation
Strontium perchlorate can be synthesized through an electrochemical process. This involves the oxidation of strontium chlorate using a platinum anode and a rotating stainless steel cathode. The process parameters such as electrolyte concentration, current density, pH, and temperature are optimized to achieve maximum current efficiency . Industrial production methods also follow similar electrochemical routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Strontium perchlorate undergoes various chemical reactions, primarily due to its strong oxidizing nature. It can participate in:
Oxidation reactions: It acts as an oxidizing agent, facilitating the oxidation of other substances.
Dehydration reactions: It can act as a dehydrating agent in organic synthesis, particularly in the formation of dihydropyrimidinones. Common reagents used in these reactions include organic substrates and catalysts, with conditions varying based on the desired products. Major products formed include oxidized organic compounds and dehydrated products.
Comparaison Avec Des Composés Similaires
Strontium perchlorate is similar to other perchlorates such as potassium perchlorate and sodium perchlorate. it is unique in its ability to produce red flames, making it particularly valuable in pyrotechnics. Other similar compounds include:
Potassium perchlorate (KClO₄): Used in fireworks and explosives.
Sodium perchlorate (NaClO₄): Used in chemical synthesis and as an oxidizing agent.
Strontium perchlorate stands out due to its specific applications in pyrotechnics and its potential in medical research.
Propriétés
Numéro CAS |
13450-97-0 |
|---|---|
Formule moléculaire |
ClHO4Sr |
Poids moléculaire |
188.08 g/mol |
Nom IUPAC |
strontium;diperchlorate |
InChI |
InChI=1S/ClHO4.Sr/c2-1(3,4)5;/h(H,2,3,4,5); |
Clé InChI |
GSMXFPGKQNHYPM-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |
SMILES canonique |
OCl(=O)(=O)=O.[Sr] |
Key on ui other cas no. |
13450-97-0 |
Description physique |
Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Strontium perchlorate exists in both anhydrous (Sr(ClO4)2) and hydrated forms, with the trihydrate (Sr(ClO4)2•3H2O) being common. The anhydrous form is isostructural with Calcium perchlorate (Ca(ClO4)2) [].
A: Strontium perchlorate acts as a strong oxidizing and dehydrating agent []. Studies have investigated its conductivity in various solvent systems, including methanol-acetone mixtures [] and propylene carbonate + p-xylene [], highlighting its role as an electrolyte.
A: Recent research has explored the use of hydrated Strontium perchlorate (Sr(ClO4)2•3H2O) as a catalyst in the synthesis of 1,4-dihydropyrimidinones []. This one-pot multicomponent reaction (MCR) methodology proved efficient under both conventional and microwave heating conditions, highlighting a novel application for this compound.
A: Research on the conductivity of Strontium perchlorate in mixed solvent systems like methanol-acetone at low temperatures suggests its potential use in specific electrochemical applications []. The impact of water on its conductivity at varying temperatures was also observed, indicating sensitivity to environmental conditions [].
A: While Strontium perchlorate itself doesn't have direct applications, it serves as a crucial intermediate in producing other perchlorates. One notable example is its use in manufacturing Strontium perchlorate, a key component in Secondary Injection Thrust Vector Control (SITVC) systems for launch vehicles [].
A: Electrochemical preparation of Strontium perchlorate offers a potentially more sustainable route compared to traditional methods. Research has focused on optimizing process parameters for this electrochemical synthesis, employing techniques like compact flow-through electrochemical cells with Lead dioxide electrodes as a cost-effective alternative to Platinum [].
A: Yes, research has confirmed the formation of complexes between Strontium perchlorate and various ligands. For instance, X-ray crystallography has been used to study the structure of complexes formed by Strontium perchlorate with benzo-18-crown-6 [] and N-allylamide of Monensin A []. These investigations provide valuable insights into the coordination chemistry of Strontium perchlorate.
A: Studies have employed computational methods like the Pitzer and ePC-SAFT equations to predict the thermodynamic properties of solutions containing Strontium perchlorate []. Such approaches are valuable for understanding the behavior of Strontium perchlorate in complex mixtures and predicting its properties under various conditions.
A: Given its strong oxidizing nature, handling Strontium perchlorate requires caution. While the research paper [] states that no undesirable issues were faced during their specific laboratory synthesis, it's crucial to consult and adhere to relevant safety data sheets and handle the compound with appropriate safety measures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



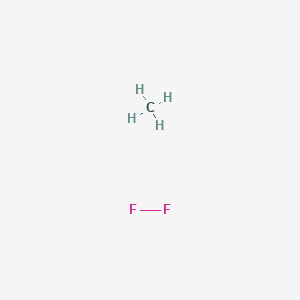
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
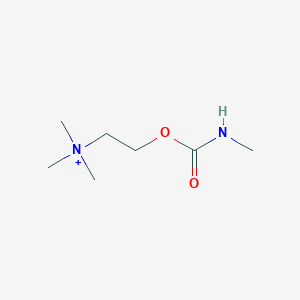

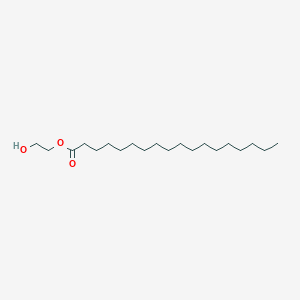
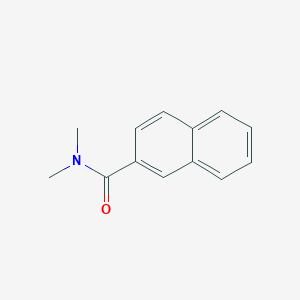

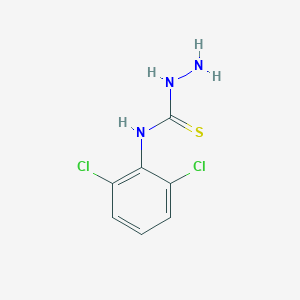
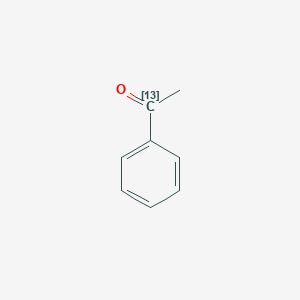
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
